2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is an organic compound characterized by a bromine atom, a difluoromethoxy group, and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 268.012 g/mol. This compound is part of the class of halogenated aromatic compounds and is recognized for its unique electronic properties, making it valuable in various scientific applications.
The synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene typically involves the bromination of 4-(difluoromethoxy)-1-nitrobenzene. This reaction can be conducted using bromine or a brominating agent such as N-bromosuccinimide (NBS). The process generally requires refluxing the reactants in an organic solvent, like dichloromethane or chloroform, often in the presence of a catalyst such as iron or aluminum chloride to enhance the reaction rate and yield.
The industrial production of this compound often employs continuous flow reactors to improve efficiency and scalability. Precise control over reaction parameters—such as temperature, pressure, and reagent concentrations—is critical for optimizing yield and purity. The synthesis may also involve multiple steps, including nitration and subsequent reactions to introduce the difluoromethoxy group .
The molecular structure of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene features a benzene ring substituted with three distinct groups:
The canonical SMILES representation for this compound is C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Br
, which illustrates its complex arrangement of substituents on the aromatic ring.
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for reactions involving 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene varies depending on the specific reaction pathway:
These mechanisms are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene has several notable applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: